molecular formula C21H31N3O2 B12955137 2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol

2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol

Cat. No.: B12955137
M. Wt: 357.5 g/mol
InChI Key: WMHDCRWFBUKCAO-UHFFFAOYSA-N
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Description

2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol is a complex organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as kinase inhibitors. This compound is of interest due to its potential biological activities and its role in modulating protein kinase enzymatic activity, which is crucial for various cellular processes such as proliferation, differentiation, and programmed cell death .

Preparation Methods

The synthesis of 2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.

    Functionalization: The hydroxyethyl and neopentyl groups are introduced through further substitution reactions, often involving alkyl halides and appropriate bases.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halides or other leaving groups can be replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol involves the inhibition of protein kinases. Protein kinases are enzymes that phosphorylate specific amino acids in proteins, regulating their activity. By inhibiting these enzymes, the compound can modulate various signaling pathways involved in cell growth, differentiation, and survival. The molecular targets include kinases such as c-Met, KDF, c-Kit, flt-3, and flt-4, which are implicated in various diseases .

Comparison with Similar Compounds

Similar compounds to 2-((3-(2-Hydroxyethyl)-4-neopentylpiperazin-1-yl)methyl)quinolin-4-ol include other quinoline derivatives and kinase inhibitors. Some of these compounds are:

Properties

Molecular Formula

C21H31N3O2

Molecular Weight

357.5 g/mol

IUPAC Name

2-[[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-1H-quinolin-4-one

InChI

InChI=1S/C21H31N3O2/c1-21(2,3)15-24-10-9-23(14-17(24)8-11-25)13-16-12-20(26)18-6-4-5-7-19(18)22-16/h4-7,12,17,25H,8-11,13-15H2,1-3H3,(H,22,26)

InChI Key

WMHDCRWFBUKCAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1CCN(CC1CCO)CC2=CC(=O)C3=CC=CC=C3N2

Origin of Product

United States

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